- Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles, Organic Letters, 2001, 3(26), 4209-4211

Cas no 932-90-1 (Benzaldoxime)

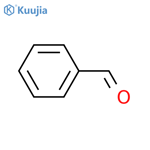

Benzaldoxime structure

Productnaam:Benzaldoxime

Benzaldoxime Chemische en fysische eigenschappen

Naam en identificatie

-

- Benzaldoxime

- Benzaldehyde oxime

- Benzaldoxime, predominantly (E)-isomer

- Benzaldehyde, oxime

- (E)-Benzaldehyde oxime

- (Z)-Benzaldehyde oxime

- alpha-Benzaldoxime

- BENZALDEHYDEOXIME

- Benzaldehyde, oxime, (E)-

- (E)-N-(phenylmethylidene)hydroxylamine

- Z-Benzaldoxime

- syn-Benzaldoxime

- syn-Benzaldehyde oxime

- benzaldoxim

- Benzyldoxime

- VTWKXBJHBHYJBI-VURMDHGXSA-N

- VTWKXBJHBHYJBI-SOFGYWHQSA-N

- e-phenylnitrone

- alpha-Benzonoxime

- trans-Benzaldoxime

- Benz-anti-aldoxim

- Benzaldehyde oxime (ACI)

- Benzaloxime

- Benzoxime

- NSC 68362

- α-Benzaldoxime

- α-Benzyl monoxime

- (NE)-N-benzylidenehydroxylamine

- SCHEMBL220641

- AKOS025310893

- W-100245

- MFCD00002119

- AI3-10574

- Benzaldoxime, (E)-

- 622-31-1

- 622-32-2

- EINECS 213-261-2

- UNII-TBP7JJ5HTH

- B0011

- 932-90-1

- TBP7JJ5HTH

- DTXSID201031547

- (E)-Benzaldoxime

- CHEMBL135583

- (E)-N-benzylidene-hydroxylamine

- n-(phenylmethylidene)hydroxylamine

- NSC68362

- CS-0034180

- syn-Benzaldoxime, purum, >=97.0% (GC)

- benzaldoxime,predominantly(e)-isomer

- LS-13270

- NSC-68362

- TRANS-BENZALDEHYDE OXIME

- AKOS000280503

- PS-5120

- BENZALDEHYDE, OXIME, (C(E))-

- EN300-06119

- (Z)-Benzaldehyde-oxime

-

- MDL: MFCD00002119

- Inchi: 1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H

- InChI-sleutel: VTWKXBJHBHYJBI-UHFFFAOYSA-N

- LACHT: ON=CC1C=CC=CC=1

- BRN: 774138

Berekende eigenschappen

- Exacte massa: 121.05300

- Monoisotopische massa: 121.052764

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 9

- Aantal draaibare bindingen: 1

- Complexiteit: 95.1

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 1

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 1.9

- Aantal tautomers: 2

- Topologisch pooloppervlak: 32.6

- Oppervlakte lading: 0

Experimentele eigenschappen

- Kleur/vorm: Not determined

- Dichtheid: 1,11 g/cm3

- Smeltpunt: 30-33 ºC

- Kookpunt: 200°C at 760 mmHg

- Vlampunt: 108 ºC

- Brekindex: 1.59-1.592

- Oplosbaarheid: methanol: 0.1 g/mL, clear

- Waterverdelingscoëfficiënt: Slightly soluble in water. Soluble in ethanol and ether.

- PSA: 32.59000

- LogboekP: 1.49470

- Oplosbaarheid: Not determined

- FEMA: 3184

Benzaldoxime Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302-H312-H315-H319-H335

- Waarschuwingsverklaring: P261-P280-P305+P351+P338

- WGK Duitsland:3

- Code gevarencategorie: R36/37/38

- Veiligheidsinstructies: S26-S36-S24/25

-

Identificatie van gevaarlijk materiaal:

- TSCA:Yes

- Opslagvoorwaarde:Inert atmosphere,2-8°C(BD115378)

- Risicozinnen:R36/37/38

Benzaldoxime Douanegegevens

- HS-CODE:29280090

- Douanegegevens:

China Customs Code:

2928000090Overview:

2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Benzaldoxime Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| abcr | AB112116-25 g |

Benzaldoxime, predominantly (E)-isomer, 98%; . |

932-90-1 | 98% | 25 g |

€42.00 | 2023-07-20 | |

| TRC | B183755-25g |

Benzaldoxime |

932-90-1 | 25g |

$ 253.00 | 2023-04-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B11585-25g |

Benzaldoxime |

932-90-1 | 95% | 25g |

¥121.0 | 2022-10-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12053-100g |

Benzaldoxime, predominantly (E)-isomer, 98% |

932-90-1 | 98% | 100g |

¥914.00 | 2023-03-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-25g |

Benzaldoxime, predominantly (E)-isomer |

932-90-1 | 95% | 25g |

¥180.00 | 2022-09-02 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26712-25g |

Benzaldoxime |

932-90-1 | 97% | 25g |

289.00 | 2021-07-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-100g |

Benzaldoxime, predominantly (E)-isomer |

932-90-1 | 95% | 100g |

¥466.00 | 2022-09-02 | |

| TRC | B183755-1g |

Benzaldoxime |

932-90-1 | 1g |

$ 75.00 | 2023-04-19 | ||

| TRC | B183755-10g |

Benzaldoxime |

932-90-1 | 10g |

$ 155.00 | 2023-04-19 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26712-1g |

Benzaldoxime |

932-90-1 | 97% | 1g |

0.00 | 2022-04-26 |

Benzaldoxime Productiemethode

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Triethylamine Solvents: (Trifluoromethyl)benzene ; 5 min, rt

1.2 Reagents: Tempo ; 0.5 h, rt

1.2 Reagents: Tempo ; 0.5 h, rt

Referentie

- Metal-Free 2,2,6,6-Tetramethylpiperidin-1-yloxy Radical (TEMPO) Catalyzed Aerobic Oxidation of Hydroxylamines and Alkoxyamines to Oximes and Oxime Ethers, Helvetica Chimica Acta, 2012, 95(10), 1758-1772

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Ammonium chloride Solvents: Ethanol , Water ; 5 min, rt

1.2 5 min, rt; 15 min, rt

1.2 5 min, rt; 15 min, rt

Referentie

- An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo model, Organic & Biomolecular Chemistry, 2013, 11(3), 407-411

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; rt → 0 °C; 20 min, 0 °C

1.2 < 0 °C; 2 h, cooled

1.2 < 0 °C; 2 h, cooled

Referentie

- Methods of using IGF1R and abl kinase modulators for the treatment of cancer, and use with other therapies, World Intellectual Property Organization, , ,

Synthetic Routes 9

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Methanol , Water ; rt; overnight, rt

Referentie

- Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides, Organic Letters, 2017, 19(12), 3179-3182

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; neutralized

1.2 20 °C; 1 h, rt

1.2 20 °C; 1 h, rt

Referentie

- Synthesis and Characterization of para-Substituted N,N'-Dihydroxybenzamidines and Their Derivatives as Model Compounds for a Class of Prodrugs, European Journal of Organic Chemistry, 2014, 2014(9), 1961-1975

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; 1 h, 60 °C

Referentie

- Synthesis of piperazinylalkylisoxazoline analogs and their binding affinities for dopamine receptor subtypes, Bulletin of the Korean Chemical Society, 2006, 27(11), 1861-1864

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt

1.2 Solvents: Ethanol ; rt; 2 h, rt

1.2 Solvents: Ethanol ; rt; 2 h, rt

Referentie

- Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity, Organic Letters, 2021, 23(7), 2431-2436

Synthetic Routes 14

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride ; 10 min, 45 - 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referentie

- Kneading ball-milling and stoichiometric melts for the quantitative derivatization of carbonyl compounds with gas-solid recovery, ChemSusChem, 2009, 2(3), 248-254

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Ammonia , Hydrogen peroxide Catalysts: Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… Solvents: 1-Butanol , Water ; 6 h, rt

Referentie

- Highly selective and efficient Lewis acid-base catalysts based on lanthanide-containing polyoxometalates for oximation of aldehydes and ketones, European Journal of Inorganic Chemistry, 2013, 2013(10-11), 1659-1663

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Benzaldoxime Raw materials

Benzaldoxime Preparation Products

Benzaldoxime Gerelateerde literatuur

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

932-90-1 (Benzaldoxime) Gerelateerde producten

- 622-32-2((Z)-Benzaldehyde oxime)

- 18705-39-0(1,4-Benzenedicarboxaldehyde dioxime)

- 622-31-1(trans-Benzaldoxime)

- 24091-02-9(2-naphthaldehyde oxime)

- 3235-02-7(N-(4-methylphenyl)methylidenehydroxylamine)

- 864856-31-5(ethyl 2-{2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamido}acetate)

- 857546-95-3(1-(2,5-dimethylthiophen-3-yl)ethan-1-amine hydrochloride)

- 2680709-17-3(2-{(tert-butoxy)carbonylamino}-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid)

- 2229466-89-9(2-(4,5,6,7-tetrahydro-1H-indol-2-yl)propanenitrile)

- 906154-99-2(4-tert-butyl-N-{5-({(propan-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide)

Aanbevolen leveranciers

Suzhou Senfeida Chemical Co., Ltd

(CAS:932-90-1)Benzaldoxime

Zuiverheid:98%

Hoeveelheid:Company Customization

Prijs ($):Onderzoek

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:932-90-1)Benzaldoxime

Zuiverheid:98%

Hoeveelheid:Company Customization

Prijs ($):Onderzoek